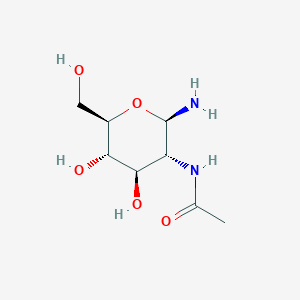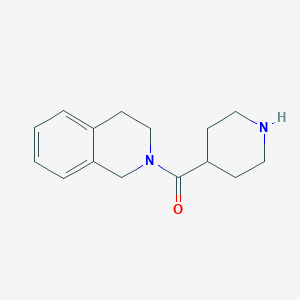
2-(哌啶-4-基甲酰)-1,2,3,4-四氢异喹啉
描述
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline (2-P4CTHIQ) is a small molecule found in nature and is a member of the piperidine family of compounds. It has been studied for its potential use in various biomedical applications, including as a therapeutic agent and as a tool for drug discovery. 2-P4CTHIQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders.
科学研究应用
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action can vary widely depending on the specific derivative and target.
Antiviral Applications
Some piperidine derivatives have shown potential as antiviral agents . This includes potential activity against a variety of viruses.
Antimalarial Applications
Piperidine derivatives have also been explored for their antimalarial properties . This includes potential activity against Plasmodium species, the parasites that cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have demonstrated antimicrobial and antifungal properties . This includes potential activity against a variety of bacteria and fungi.
Antihypertensive Applications
Some piperidine derivatives have been used as antihypertensive agents . These compounds can help to lower blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used for their analgesic (pain-relieving) and anti-inflammatory properties . This includes potential use in treating conditions like arthritis and other inflammatory diseases.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease and various psychiatric disorders .
作用机制
Target of Action
The primary target of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is the IKKb (IκB kinase β), a protein kinase that plays a key role in the inflammatory response . The compound interacts with the IKKb catalytic pocket, leading to inhibition of the kinase .
Mode of Action
The compound forms a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that it regulates .
Biochemical Pathways
The inhibition of IKKb affects the NF-κB signaling pathway , which plays a crucial role in inflammation, immunity, cell proliferation, and survival . By inhibiting IKKb, the compound prevents the activation of NF-κB, thereby modulating the expression of genes involved in these biological processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The inhibition of IKKb and the subsequent modulation of the NF-κB pathway can lead to various cellular effects. For instance, the compound has been found to exhibit potent anticancer activity . It can induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells .
Action Environment
The action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can impact the compound’s metabolism and excretion .
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPZLTVOMQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

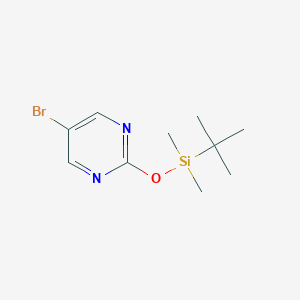
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)


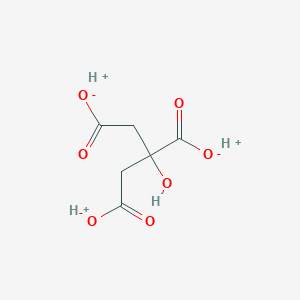
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)


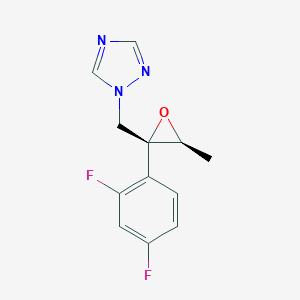
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
